(S)-1-(4-Cyanophenyl)ethanol

Catalog No.
S1482746
CAS No.
101219-71-0
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Cyanophenyl)ethanol

CAS Number

101219-71-0

Product Name

(S)-1-(4-Cyanophenyl)ethanol

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1

InChI Key

XGAVOODMMBMCKV-ZETCQYMHSA-N

SMILES

CC(C1=CC=C(C=C1)C#N)O

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C#N)O

Potential as a Building Block for Drug Discovery:

The presence of the cyanophenyl group and the chiral hydroxyl moiety in (S)-1-(4-Cyanophenyl)ethanol makes it an attractive building block for the synthesis of pharmaceutically active compounds.

While no specific examples of its use in drug discovery are currently documented, similar structures have been explored in this context. For instance, research suggests that incorporating a cyanophenyl group into the structure of bioactive molecules can enhance their potency and selectivity []. Additionally, the chiral hydroxyl group can influence the pharmacokinetic properties of a drug, impacting its absorption, distribution, metabolism, and excretion [].

(S)-1-(4-Cyanophenyl)ethanol is a chiral alcohol with the molecular formula C9_9H9_9NO. This compound features a cyanophenyl group attached to an ethanol moiety, which contributes to its unique properties. The presence of the chiral center allows for enantioselectivity, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry where chirality is crucial for biological activity and efficacy.

  • Oxidation: The alcohol group can be oxidized to produce either the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The cyanophenyl group can be reduced to generate the corresponding amine, utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under basic conditions.

Common Products from Reactions

  • Oxidation: 4-Cyanophenyl ketone or 4-cyanobenzaldehyde.
  • Reduction: 4-Aminophenyl ethanol.
  • Substitution: Various substituted phenyl ethanol derivatives.

The synthesis of (S)-1-(4-Cyanophenyl)ethanol typically involves the enantioselective reduction of 4-cyanophenyl ketone. This can be achieved through several methods:

  • Chiral Catalysis: Utilizing chiral catalysts or biocatalysts such as engineered ketoreductases to facilitate the reduction process with high enantioselectivity.
  • Microbial Synthesis: In industrial settings, whole microbial cells or isolated enzymes are often employed to achieve desired enantioselectivity. Techniques such as enzyme immobilization and protein engineering are utilized to enhance efficiency and stability during large-scale production.

(S)-1-(4-Cyanophenyl)ethanol has a wide array of applications across various fields:

  • Chemistry: Acts as a chiral building block for synthesizing complex organic molecules.
  • Biology: Serves as a precursor for biologically active compounds.
  • Medicine: Important in developing pharmaceuticals that require chiral purity.
  • Industry: Used in producing fine chemicals and specialty materials.

Several compounds share structural similarities with (S)-1-(4-Cyanophenyl)ethanol. Here is a comparison highlighting its uniqueness:

Compound NameChiral CenterFunctional GroupsUnique Features
(R)-1-(4-Cyanophenyl)ethanolYesCyanophenyl, HydroxylEnantiomer differing in spatial arrangement
4-Cyanophenyl methanolNoCyanophenyl, HydroxylLacks chirality; simpler structure
4-Cyanophenyl ethanolNoCyanophenyl, HydroxylSimilar structure but no chiral center
4-AminophenolNoAmino, HydroxylDifferent functional groups; lacks cyanophenyl moiety

The uniqueness of (S)-1-(4-Cyanophenyl)ethanol lies in its chiral nature, which imparts specific enantioselective properties essential for synthesizing chiral pharmaceuticals and other biologically active molecules. Its ability to undergo various chemical transformations while maintaining chirality makes it a valuable compound in both research and industrial applications.

Structural Characteristics

(S)-1-(4-Cyanophenyl)ethanol (CAS: 101219-71-0) is characterized by a single chiral center with the S configuration at the carbon bearing the hydroxyl group. The compound contains a 4-cyanophenyl group and a hydroxyl group attached to the stereogenic carbon, along with a methyl group.

PropertyValue
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
IUPAC Name4-[(1S)-1-hydroxyethyl]benzonitrile
CAS Number101219-71-0
AppearanceWhite solid
ChiralitySingle stereocenter (S configuration)

Spectroscopic and Structural Identifiers

The structure of (S)-1-(4-Cyanophenyl)ethanol can be uniquely identified through various structural descriptors:

IdentifierValue
InChIInChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1
InChIKeyXGAVOODMMBMCKV-ZETCQYMHSA-N
SMILESCC@@Hc1ccc(cc1)C#N

The presence of both a hydroxyl group and a cyano group in the structure provides multiple functional sites for derivatization, making this compound particularly versatile as a building block in organic synthesis.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-(4-Cyanophenyl)ethanol

Dates

Modify: 2023-09-14

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